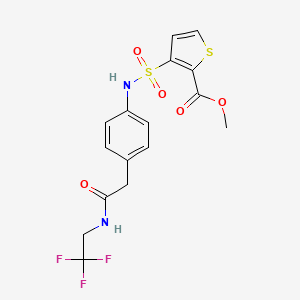

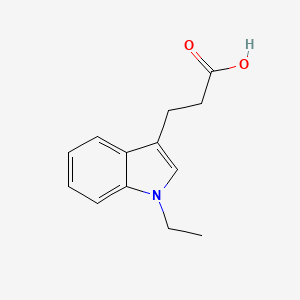

3-(1-Ethyl-1H-indol-3-yl)-propionic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(1-Ethyl-1H-indol-3-yl)-propionic acid” is a compound that belongs to the class of indole derivatives . Indole derivatives have been found to possess various biological activities such as anti-inflammatory, anti-bacterial, anti-viral, analgesic, and anti-tumor activities .

Synthesis Analysis

While specific synthesis information for “3-(1-Ethyl-1H-indol-3-yl)-propionic acid” was not found, a related compound, “1-(1-ethyl-1H-indol-3-yl)-3-pyridin-4-yl-prop-2-en-1-one”, was synthesized and used as a base for the synthesis of new 3-(pyrimidin-4-yl)-1H-indole derivatives .

科学的研究の応用

Multicomponent Reactions (MCRs)

Indole derivatives like 1H-Indole-3-carbaldehyde are essential and efficient chemical precursors for generating biologically active structures . They play a crucial role in Multicomponent Reactions (MCRs), which offer access to complex molecules . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .

Synthesis of Active Molecules

Indole derivatives are ideal precursors for the synthesis of active molecules . They can undergo C–C and C–N coupling reactions and reductions easily, making them significant in the synthesis of pharmaceutically active compounds and indole alkaloids .

Generation of Biologically Active Structures

Indole derivatives are essential for generating biologically active structures, including carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives .

Medicinal and Pharmaceutical Chemistry

MCRs, which indole derivatives play a key role in, are significant synthetic strategies in medicinal and pharmaceutical chemistry . They can produce products with diverse functional groups .

Biological Activities

The indole nucleus has exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .

Construction of Unusual Indole-Based Heterocycles

Indole derivatives can be used in the construction of unusual indole-based heterocycles . These methods feature mild conditions, easy operation, high yields in most cases avoiding the chromatographic purification, and broad substrate scope .

将来の方向性

作用機序

Target of Action

It is known that indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are ideal precursors for the synthesis of active molecules .

Mode of Action

Indole derivatives are known to interact with multiple receptors, which can lead to a variety of biological activities .

Biochemical Pathways

For instance, indole-3-acetic acid undergoes efficient oxidation and decarboxylation with sodium periodate .

Pharmacokinetics

The synthesis of similar indole derivatives has been described, which could potentially provide insights into their pharmacokinetic properties .

Result of Action

Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The synthesis of similar indole derivatives has been described, which could potentially provide insights into their environmental stability .

特性

IUPAC Name |

3-(1-ethylindol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-2-14-9-10(7-8-13(15)16)11-5-3-4-6-12(11)14/h3-6,9H,2,7-8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILYAVVCDYJNHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Ethyl-1H-indol-3-yl)-propionic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethyl-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2763355.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2763357.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2763361.png)

![1,3-bis(4-fluorophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2763362.png)

![Ethyl 4-oxo-5-(2-phenoxyacetamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2763366.png)